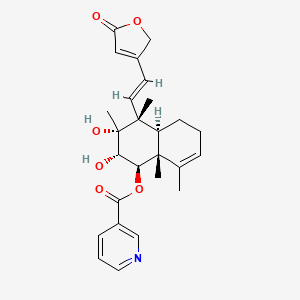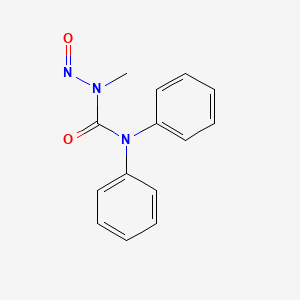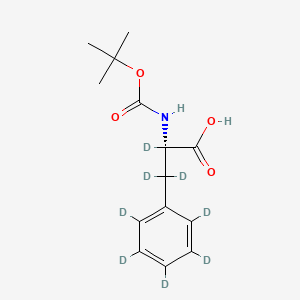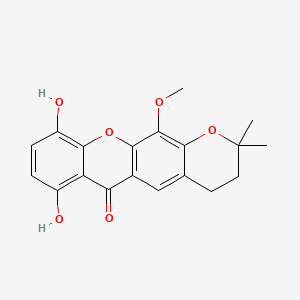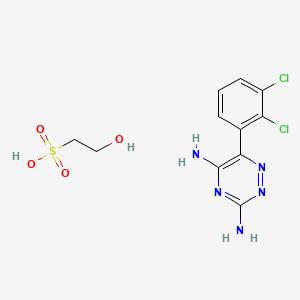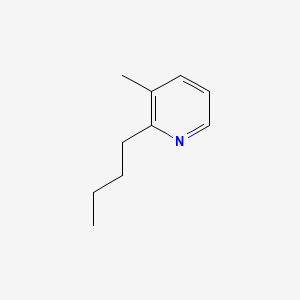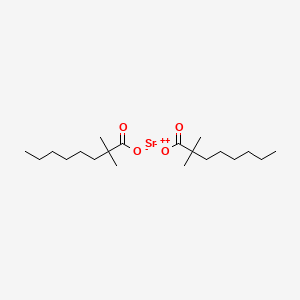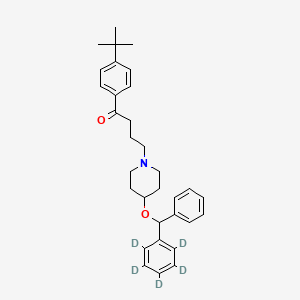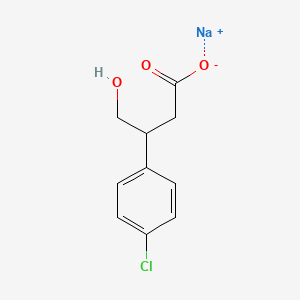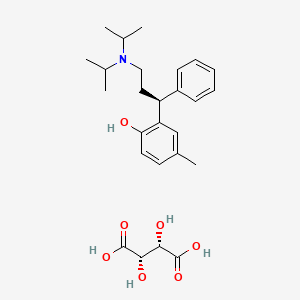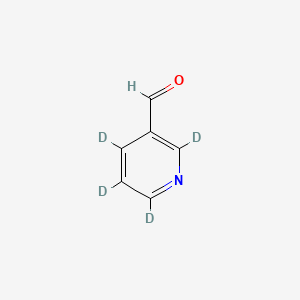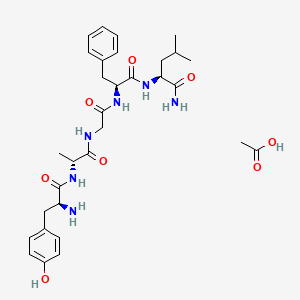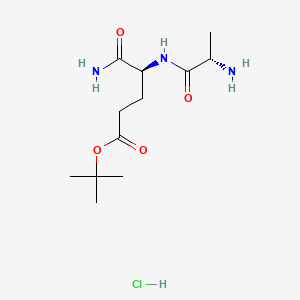
H-Ala-glu(otbu)-NH2 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-glu(otbu)-NH2 hcl, also known as N-(tert-butoxycarbonyl)-L-alanyl-L-glutamine hydrochloride, is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its stability and reactivity. This compound is particularly significant in the field of biochemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-glu(otbu)-NH2 hcl typically involves the protection of amino acids followed by peptide bond formation. The tert-butoxycarbonyl (Boc) group is used to protect the amino group of alanine, while the carboxyl group of glutamine is protected by the tert-butyl ester. The peptide bond is then formed between the protected amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained by deprotecting the Boc and tert-butyl groups using hydrogen chloride in dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and easy purification of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Ala-glu(otbu)-NH2 hcl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tert-butyl groups using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Hydrolysis: Breakdown of the peptide bond under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Hydrogen chloride in dioxane is commonly used for the selective removal of Boc and tert-butyl groups.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Deprotection: The major products are the free amino acids or peptides with the protective groups removed.
Coupling: The major products are the newly formed peptides with extended chains.
Hydrolysis: The major products are the individual amino acids resulting from the breakdown of the peptide bond.
Scientific Research Applications
H-Ala-glu(otbu)-NH2 hcl is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: For investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Ala-glu(otbu)-NH2 hcl involves its role as a protected peptide intermediate. The protective groups (Boc and tert-butyl) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino acids or peptides can interact with their molecular targets, such as enzymes or receptors, to exert their biological effects. The specific pathways involved depend on the nature of the peptide and its intended application.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanyl-L-glutamic acid: Similar in structure but with a carboxyl group instead of an amide group.
N-(tert-butoxycarbonyl)-L-alanyl-L-asparagine: Similar in structure but with asparagine instead of glutamine.
N-(tert-butoxycarbonyl)-L-alanyl-L-glutamic acid methyl ester: Similar in structure but with a methyl ester group instead of an amide group.
Uniqueness
H-Ala-glu(otbu)-NH2 hcl is unique due to its specific combination of protective groups and peptide sequence. This combination provides stability and reactivity, making it a valuable intermediate in peptide synthesis. Its ability to undergo selective deprotection and coupling reactions makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
tert-butyl (4S)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O4.ClH/c1-7(13)11(18)15-8(10(14)17)5-6-9(16)19-12(2,3)4;/h7-8H,5-6,13H2,1-4H3,(H2,14,17)(H,15,18);1H/t7-,8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVXDPWCTLEBLB-WSZWBAFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108607-07-4 |
Source


|
| Record name | L-α-Glutamine, N2-L-alanyl-, 1,1-dimethylethyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108607-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)
